molecular formula C17H13NO5 B15062065 Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate

Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B15062065
M. Wt: 311.29 g/mol
InChI Key: WPFRVDGFFDXCKM-UHFFFAOYSA-N
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Description

Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate: is an organic compound with the molecular formula C17H13NO5 and a molecular weight of 311.29 g/mol . This compound is known for its unique structure, which includes a phenoxy group attached to an isoquinoline core. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, including condensation, esterification, reduction, and hydrolysis reactions . One common synthetic route starts with methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate and sodium glycinate as the starting materials. The target compound is prepared through a series of reactions, including condensation, esterification, reduction, and hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-temperature cyclization reactions and the careful selection of reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxy and quinone derivatives, which can be further utilized in different chemical processes .

Mechanism of Action

The mechanism of action of methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. The phenoxy group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C17H13NO5/c1-22-17(21)14-15(19)12-8-7-11(9-13(12)16(20)18-14)23-10-5-3-2-4-6-10/h2-9,19H,1H3,(H,18,20)

InChI Key

WPFRVDGFFDXCKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)N1)O

Origin of Product

United States

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